![molecular formula C15H13N3O6S B2941829 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline CAS No. 312513-83-0](/img/structure/B2941829.png)
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MDNI, and it is a yellow crystalline powder that has a molecular formula of C15H11N3O6S.
Wissenschaftliche Forschungsanwendungen
MDNI has been studied extensively for its potential applications in various fields such as photonic devices, nonlinear optics, and organic electronics. It has been shown to have excellent nonlinear optical properties, making it a promising material for use in optical devices such as modulators and switches. Additionally, MDNI has been investigated for its potential use in organic field-effect transistors due to its high charge carrier mobility.
Wirkmechanismus
The mechanism of action of MDNI is not fully understood, but it is believed to involve the interaction of the compound with electron-rich molecules such as amino acids and nucleotides. This interaction results in changes in the electronic properties of the molecules, leading to the observed nonlinear optical properties.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of MDNI. However, it has been shown to have low toxicity, making it a promising candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MDNI is its excellent nonlinear optical properties, making it a promising material for use in various optical devices. Additionally, it has low toxicity, making it a safer alternative to other compounds. However, the synthesis of MDNI is relatively complex, and the yield of the product is typically low, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on MDNI. One potential area of research is the development of new synthesis methods that can improve the yield of the product. Additionally, further studies are needed to fully understand the mechanism of action of MDNI and its potential applications in various fields. Finally, research on the toxicity and environmental impact of MDNI is needed to ensure its safe use in various applications.
Conclusion
In conclusion, 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline is a promising compound that has potential applications in various fields such as photonic devices, nonlinear optics, and organic electronics. The synthesis method of MDNI involves the reaction of 4-methylbenzenesulfonyl chloride with 4,6-dinitroindoline in the presence of a base, and the product is obtained through filtration and recrystallization. Although the mechanism of action of MDNI is not fully understood, it is believed to involve the interaction of the compound with electron-rich molecules. Further research is needed to fully understand the potential applications of MDNI and its impact on the environment and human health.
Synthesemethoden
The synthesis of MDNI involves the reaction of 4-methylbenzenesulfonyl chloride with 4,6-dinitroindoline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through filtration and recrystallization. The yield of the product is typically around 50%.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4,6-dinitro-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-10-2-4-12(5-3-10)25(23,24)16-7-6-13-14(16)8-11(17(19)20)9-15(13)18(21)22/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMUKAOBIWFYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.